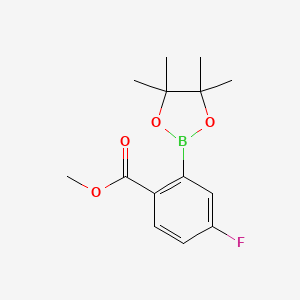

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

描述

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: 1400976-17-1) is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound features a fluorine atom at the 5-position and a methoxycarbonyl (-COOCH₃) group at the 2-position of the phenyl ring (Figure 1). These substituents confer distinct electronic and steric properties, making it valuable in pharmaceutical and materials science applications, such as PROTAC development and responsive drug delivery systems .

属性

IUPAC Name |

methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMVLLXHYRJPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Transition-Metal Catalyzed Borylation

The most authoritative and widely reported method for synthesizing 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester is the palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron.

| Parameter | Details |

|---|---|

| Starting material | 3-Bromo-5-fluoro-2-methoxycarbonylbenzene derivative |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | PdCl₂(dppf)·DCM (dichloromethane complex) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction time | 45 minutes to 0.75 hours |

| Atmosphere | Inert gas (N₂) |

| Yield | Approximately 81.4% |

Procedure summary:

- The aryl bromide (e.g., 3-bromo-5-fluoro-2-methoxycarbonylbenzene) is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.

- The mixture is degassed with nitrogen to remove oxygen.

- PdCl₂(dppf)·DCM catalyst is added under inert atmosphere.

- The reaction mixture is heated at 100 °C for about 45 minutes.

- After completion, the mixture is cooled, filtered through Celite, and the solvent is evaporated under reduced pressure.

- The crude product is purified by recrystallization or chromatography if necessary.

This method produces the desired this compound with high efficiency and purity, suitable for further synthetic applications.

Alternative Approaches and Catalysts

- Lewis Acid Catalysis: In some cases, Lewis acids such as aluminum chloride or boron trifluoride can be used to activate boronic acid pinacol esters for nucleophilic substitution reactions, although this is more common in related pyridine boronic esters rather than phenyl derivatives.

- Nucleophilic Substitution Post-Borylation: After formation of the boronic acid pinacol ester, nucleophilic substitution with amines or thiols can be performed to modify the ester group, expanding the functional group tolerance and synthetic versatility.

Research Findings and Analysis

- The palladium-catalyzed borylation method is highly reproducible and scalable, with yields exceeding 80% reported in literature.

- The use of potassium acetate as a mild base avoids harsh conditions that could degrade sensitive functional groups such as the methoxycarbonyl moiety.

- The pinacol ester form of the boronic acid derivative exhibits enhanced stability compared to free boronic acids, facilitating storage and handling without significant degradation.

- The reaction time is relatively short (under 1 hour), which is advantageous for industrial synthesis.

- The choice of solvent (1,4-dioxane) and inert atmosphere is critical to prevent side reactions and catalyst deactivation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 3-Bromo-5-fluoro-2-(methoxycarbonyl)benzene | Halogenated aromatic precursor |

| Borylation | Bis(pinacolato)diboron, PdCl₂(dppf)·DCM, KOAc, 1,4-dioxane, 100 °C, N₂ atmosphere | Formation of boronic acid pinacol ester, ~81.4% yield |

| Work-up | Filtration through Celite, solvent evaporation | Isolation of crude product |

| Purification | Recrystallization or chromatography (if needed) | Pure this compound |

化学反应分析

Types of Reactions

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Boronic Acids: Formed through oxidation.

Coupled Products: Formed through Suzuki-Miyaura reactions, leading to the formation of biaryl compounds.

科学研究应用

Organic Synthesis

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester is primarily utilized as an intermediate in various organic synthesis reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura coupling.

Case Study

A study demonstrated the successful use of this compound in synthesizing complex biaryl structures that are crucial in pharmaceutical development. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in producing biologically active compounds .

Medicinal Chemistry

This compound is significant in drug synthesis due to its ability to form stable intermediates and participate in various transformations that are essential for developing new therapeutic agents.

Research indicates that boronic acid derivatives exhibit various biological activities, including anticancer and antibacterial properties. The unique structure of this compound contributes to its potential as a drug candidate .

Case Study

The compound has been investigated for its interactions with proteins and enzymes, providing insights into its mechanism of action and therapeutic potential. For instance, studies have shown that it can inhibit specific enzymes involved in cancer progression .

Analytical Chemistry

In analytical applications, this compound serves as a fluorescent probe for detecting various substances, including hydrogen peroxide and metal ions.

Detection Mechanism

The compound's ability to form complexes with analytes allows for sensitive detection methods. Its fluorescence properties enable real-time monitoring of chemical reactions and biological processes.

Case Study

A notable application involved using this compound as a probe for detecting catecholamines in biological samples. The results indicated high sensitivity and specificity, making it a valuable tool in clinical diagnostics .

作用机制

The mechanism of action of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product .

相似化合物的比较

Substituent Effects on Reactivity and Stability

Key Substituent Comparisons :

- Electron-Withdrawing Groups (EWGs): The methoxycarbonyl group in the target compound is an EWG, which stabilizes the boronic ester and slows hydrolysis compared to electron-donating groups (EDGs). For example, para-hydroxyl and para-acetamido phenylboronic esters hydrolyze rapidly (half-life ~10 minutes in water), while para-amino (EDG) esters hydrolyze more slowly (half-life ~3 hours) .

- Fluorine Substituents: Fluorine’s electronegativity enhances stability against oxidation and metabolic degradation. Compared to non-fluorinated analogs (e.g., 2-(methoxycarbonyl)phenylboronic acid pinacol ester, CAS: 653589-95-8), the fluorine atom in the 5-position may improve lipophilicity and bioavailability .

Structural Analogs :

Solubility in Organic Solvents

Pinacol esters generally exhibit higher solubility in organic solvents than their parent boronic acids. Key findings include:

- Phenylboronic acid pinacol ester: High solubility in chloroform, acetone, and 3-pentanone, with minimal variation between solvents .

- Azaesters: Lower solubility in non-polar solvents (e.g., methylcyclohexane) compared to pinacol esters .

- 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester : Expected to follow pinacol ester trends, with good solubility in polar solvents (e.g., chloroform, DMF) due to the methoxycarbonyl group’s polarity. Fluorine may slightly reduce solubility in hydrocarbons .

Table 1: Solubility Comparison of Boronic Esters

Hydrolysis Kinetics

Hydrolysis rates are critical for applications in drug delivery (e.g., ROS-responsive systems) and synthetic stability:

- Rapid Hydrolysis : Para-hydroxyl and acetamido esters hydrolyze completely in 1 hour in water .

- Slow Hydrolysis: Para-amino esters require 8 hours for complete hydrolysis .

- Target Compound : The methoxycarbonyl group’s EWG nature likely results in slower hydrolysis than EDG-substituted esters but faster than bulky or strongly EWGs (e.g., nitro groups). Direct data are lacking, but analogous esters with EWGs show half-lives of 30–60 minutes in physiological buffers .

生物活性

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development.

- Molecular Formula : C₁₄H₁₅BFO₄

- Molecular Weight : 284.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The boronic acid moiety enables the compound to act as a reversible inhibitor by forming a covalent bond with the active site of target proteins, particularly proteases and kinases. This mechanism is crucial for its potential anti-cancer effects, as many cancer therapies target these pathways.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. Below is a summary of notable findings:

| Cell Line | IC50 (µM) | Effect | Study Reference |

|---|---|---|---|

| PC-3 (Prostate) | 12.5 | Moderate cytotoxicity | |

| HepG2 (Liver) | 15.0 | Cytotoxicity | |

| MCF-7 (Breast) | 10.0 | Strong anti-proliferative effect |

Case Studies

- Anti-Cancer Activity : In a study involving various boronic acid derivatives, this compound was tested against prostate cancer cell lines (PC-3). The compound showed an IC50 value of 12.5 µM, indicating moderate cytotoxicity, which suggests its potential as a therapeutic agent in androgen-independent prostate cancer treatment .

- Enzyme Inhibition : The compound was also evaluated for its inhibitory effects on certain kinases involved in cancer progression. It demonstrated promising results in inhibiting the activity of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in tumors .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of boronic acids. For instance, the introduction of fluorine and methoxycarbonyl groups has been shown to improve binding affinity and selectivity towards target proteins .

Structure-Activity Relationship (SAR)

A thorough SAR analysis revealed that:

常见问题

Q. Basic

- Storage : Store in sealed, dry containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis of the boronic ester . Avoid exposure to moisture and light.

- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) . Work in a fume hood to prevent inhalation of fine particles.

What strategies can optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester with electron-withdrawing substituents?

Advanced

The methoxycarbonyl group (electron-withdrawing) can reduce boronic ester reactivity. Optimization strategies include:

- Catalyst Selection : Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dtbpf)) to enhance oxidative addition .

- Solvent/Base Systems : Polar aprotic solvents (acetonitrile) with weak bases (Na₂CO₃) improve coupling efficiency .

- Microwave-assisted heating (70–100°C) to accelerate reaction rates while minimizing ester group degradation .

How can researchers address contradictions in reported reactivity or stability data across studies?

Q. Advanced

- Reproducibility Checks : Replicate reactions under controlled conditions (moisture-free, inert atmosphere) and monitor intermediates via TLC or in situ NMR .

- Stability Studies : Conduct accelerated degradation tests (e.g., exposure to humidity, light) with HPLC analysis to quantify decomposition products .

- Cross-validate analytical data (e.g., ¹⁹F NMR for fluorine environment, HRMS for molecular ion confirmation) .

What analytical techniques are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H NMR (δ 1.3 ppm for pinacol methyl groups), ¹³C NMR (δ 170 ppm for methoxycarbonyl), and ¹⁹F NMR (δ -110 to -120 ppm for fluorine) .

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺ expected ~335.14) .

- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

How can this boronic ester be incorporated into ROS-sensitive materials, and what methodological considerations apply?

Q. Advanced

- Polymer Conjugation : React with β-cyclodextrin or polyethylene glycol (PEG) via boronate ester linkages , which cleave under ROS (e.g., H₂O₂) .

- Validation : Monitor ROS responsiveness via fluorescence quenching (e.g., using H₂O₂-sensitive probes) or rheological studies for hydrogel systems .

- Stability Testing : Assess boronate bond integrity under physiological pH (7.4) and oxidative conditions .

What are common side reactions during synthesis/application, and how can they be mitigated?

Q. Advanced

- Ester Hydrolysis : Minimize by using anhydrous conditions and avoiding acidic/basic aqueous workups .

- Protodeboronation : Add Lewis acids (e.g., Cu(OAc)₂) or lower reaction temperatures to stabilize the boronic ester .

- Cross-coupling inefficiency : Pre-activate the boronic ester with Cs₂CO₃ or employ slow reagent addition to reduce dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。